Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with benzyl isothiocyanate to form the benzimidazole core. This is followed by the esterification of the benzimidazole with phenyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Phenyl benzimidazole sulfonic acid: Used in sunscreens for its UV-absorbing properties.
2-Phenylbenzimidazole: Known for its antimicrobial properties.
Uniqueness
Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate stands out due to its unique combination of the benzimidazole core with a benzylthio and phenyl ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
phenyl 2-benzylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2S/c24-21(25-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20(23)26-15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
PFHVWVPQHHGHPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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